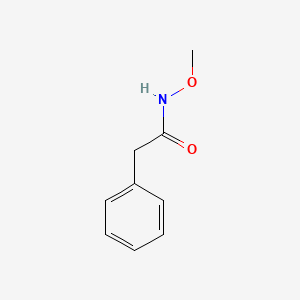

Benzeneacetamide, N-methoxy-

Description

Contextualization within Amide Chemistry and N-Methoxyamide Functionality

Amides are among the most fundamental and prevalent functional groups in organic chemistry and biochemistry. However, the inherent stability of the amide bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group, often renders them unreactive towards many nucleophiles. The introduction of an N-methoxy group, as seen in N-methoxybenzeneacetamide derivatives, significantly alters this electronic profile. This substitution has two primary effects: the nitrogen's nucleophilicity is enhanced, and the carbonyl carbon becomes more electrophilic. This altered reactivity profile distinguishes N-methoxyamides from their conventional amide counterparts, opening up unique avenues for chemical transformations.

N-methoxy-N-methylamides, a subclass of N-alkoxyamides, are often referred to as Weinreb amides. These compounds are renowned for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. acs.orgorganic-chemistry.org This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.

Scope of Academic Inquiry into N-Methoxybenzeneacetamide Derivatives

The academic and industrial interest in N-methoxybenzeneacetamide derivatives primarily stems from their utility as versatile synthetic intermediates. chembk.comgoogle.com Research has largely concentrated on their synthesis and subsequent transformations to create more complex molecular architectures. These derivatives serve as valuable precursors in the synthesis of a range of compounds, from fine chemicals to active pharmaceutical ingredients. google.comevonik.com Their predictable reactivity makes them reliable building blocks in multi-step synthetic sequences.

Structure

2D Structure

3D Structure

Properties

CAS No. |

112403-78-8 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-methoxy-2-phenylacetamide |

InChI |

InChI=1S/C9H11NO2/c1-12-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

GGLGESNCXBFOSN-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxybenzeneacetamide Derivatives

Classical and Contemporary Synthesis Routes

Traditional and modern methods for synthesizing N-methoxybenzeneacetamide derivatives often rely on well-established reaction types, including condensation and nucleophilic substitution. These methods have been refined over time to improve yields, purity, and applicability to a wider range of substrates.

Condensation Reactions in N-Methoxyacetamide Formation

Condensation reactions are a foundational method for forming the amide bond in N-methoxyacetamides. These reactions typically involve the coupling of a carboxylic acid or its derivative with an appropriate amine. For instance, the synthesis of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy-, is achieved through the reaction of 4-hydroxy-3-methoxybenzoic acid with 9-decenylamine, facilitated by a coupling agent. ontosight.ai

Another example involves the condensation of O,O-diethyl phosphorochloridothioate with N-methoxyacetamide in the presence of a base. oup.com This reaction selectively produces the geometrical isomers of O,O-diethyl O-1-(N-methoxyimino)ethylphosphorothioate. oup.com The choice of solvent and catalyst is critical for optimizing these reactions. Common solvents include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), while coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide) are frequently employed to facilitate the amidation.

Nucleophilic Substitution Reactions for Benzeneacetamide Synthesis

Nucleophilic substitution is a key strategy in the synthesis of benzeneacetamides, where an electron-rich nucleophile displaces a leaving group on an electrophilic carbon atom. masterorganicchemistry.comthermofisher.com This type of reaction is fundamental to the interconversion of functional groups. thermofisher.com In the context of benzeneacetamide synthesis, this can involve the reaction of an alkyl halide with an appropriate nucleophile. thermofisher.com The acetamide (B32628) group itself can participate in nucleophilic substitution reactions under specific conditions. smolecule.com

The synthesis of N-methoxyacetamide often proceeds via nucleophilic substitution, where the hydroxylamine (B1172632) oxygen of a precursor attacks an electrophilic methyl group. The reaction between acetohydroxamic acid and dimethyl sulfate (B86663) (DMS) is a prime example, proceeding through nucleophilic attack of the hydroxylamine oxygen on the methyl group of DMS. Maintaining a pH between 7.0 and 9.0 is crucial to prevent the formation of byproducts.

Conversion of Carboxylic Acids to N-Methoxy-N-methyl Amides (Weinreb Amides)

The conversion of carboxylic acids into N-methoxy-N-methyl amides, commonly known as Weinreb amides, is a significant transformation in organic synthesis. acs.orgorganic-chemistry.orgnih.gov Weinreb amides are valuable intermediates because they can react with organometallic reagents to produce ketones in high yields, avoiding the over-addition that can occur with other carboxylic acid derivatives. researchgate.netmychemblog.com This stability is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. mychemblog.com

A convenient method for this conversion, particularly for sterically hindered carboxylic acids, involves the use of methanesulfonyl chloride, triethylamine, and N-methoxy-N-methylamine. acs.orgorganic-chemistry.orgnih.gov This process generates a mixed anhydride (B1165640) of methanesulfonic acid, which activates the carboxylic acid for amide formation. organic-chemistry.org The reaction is typically performed in THF at 0°C and yields can range from 59% to 88%. acs.orgorganic-chemistry.orgnih.gov A notable advantage of this method is that the major byproduct, N-methoxy-N-methylmethanesulfonamide, can be easily removed under vacuum. acs.orgorganic-chemistry.orgnih.gov Other reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide and N,N′-carbonyldiimidazole (CDI), have also been successfully employed as coupling agents for this transformation, often proceeding without racemization of chiral centers. researchgate.net

| Reagent System | Substrate | Product | Yield (%) | Reference |

| Methanesulfonyl chloride, triethylamine, N-methoxy-N-methylamine | Sterically hindered carboxylic acids | N-methoxy-N-methyl amides | 59-88 | acs.orgorganic-chemistry.orgnih.gov |

| Trichloroacetonitrile (TCA), triphenylphosphine (B44618) (TPP) | Carboxylic acids | Weinreb amides | Not specified | researchgate.net |

| N,N′-carbonyldiimidazole (CDI) | Nα-protected amino/peptide acids | Nα-protected amino/peptide Weinreb amides | Not specified | researchgate.net |

Multi-step Synthetic Processes for Functionalized N-Methoxybenzeneacetamides

The synthesis of complex, functionalized N-methoxybenzeneacetamides often requires multi-step reaction sequences. google.comchembk.comyoutube.comnih.gov These processes allow for the introduction of various functional groups and the construction of intricate molecular architectures. For example, the preparation of N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide involves a sequence of reactions including the reaction of 1-(2-aminoethyl)cyclohexanol (B1317316) with 4-methoxyphenylacetic acid, followed by dehydration. google.com

Another multi-step strategy is employed for the synthesis of ethyl N-functionalized β-amino benzimidazole (B57391) acrylate (B77674) derivatives. nih.gov This process involves reductive amination, deprotection in an acidic medium, and subsequent transamination. nih.gov Such multi-step approaches provide the flexibility to build molecular diversity and access compounds with potential biological activity. nih.gov

Advanced Synthetic Strategies for N-Methoxybenzeneacetamide Derivatives

To overcome the limitations of classical methods and to access novel molecular structures, advanced synthetic strategies are continuously being developed. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Electrophilic Aromatic Amination of N-Methoxy Amides

Electrophilic aromatic amination is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. uwaterloo.caacs.org In the context of N-methoxy amides, this reaction involves the generation of an electrophilic nitrogen species, such as an N-acyl-N-methoxy nitrenium ion, which then undergoes intramolecular cyclization onto an aromatic ring. uwaterloo.ca

One approach involves the use of N-chloro-N-methoxy amides, which, upon treatment with a silver(I) salt, generate the reactive nitrenium ion. uwaterloo.caliverpool.ac.uk This intermediate can then attack an electron-rich aromatic ring to form cyclized products like N-methoxy oxindoles. uwaterloo.ca An alternative method avoids the need for N-chloro precursors by directly activating secondary N-methoxy amides with a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene (PIFA). uwaterloo.ca Triflic anhydride has also been used to mediate the electrophilic activation of secondary N-methoxy amides for the synthesis of oxindoles. uwaterloo.ca

The success of these cyclizations is often dependent on the electronic nature of the aromatic ring, with electron-donating groups generally favoring the reaction. liverpool.ac.uk These advanced methods provide a direct route to complex heterocyclic structures bearing the N-methoxy amide functionality.

| Activating Reagent | Substrate | Product | Key Intermediate | Reference |

| Silver(I) salts (e.g., AgBF4, AgClO4) | N-chloro-N-methoxy amides | N-methoxy oxindoles | N-acyl-N-methoxy nitrenium ion | uwaterloo.caliverpool.ac.uk |

| (Bis(trifluoroacetoxy)iodo)benzene (PIFA) | Secondary N-methoxy amides | Oxindoles | N-acyl-N-methoxy nitrenium ion | uwaterloo.ca |

| Triflic anhydride | Secondary N-methoxy amides | Oxindoles | Electrophilic nitrogen species | uwaterloo.ca |

Visible-Light-Induced Radical Cascade Cross-Coupling Involving N-Methoxyamides

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–N bonds under mild conditions. nih.govrsc.org This approach utilizes visible light to generate reactive radical species from stable precursors, enabling a variety of chemical transformations. nih.govrsc.org

A notable application of this technology is the visible-light-induced radical cascade cross-coupling, which facilitates the synthesis of methylenebisamide derivatives. acs.orgnih.gov This reaction proceeds through the activation of inert N-methoxyamides via a dual catalytic system involving a traditional iridium-based photoredox pathway and a novel copper-induced complex-photolysis pathway. acs.orgnih.gov The process is initiated by the generation of a trifluoromethyl radical from an appropriate precursor upon light irradiation. beilstein-journals.org This radical then engages in a cascade of reactions, including C(sp³)–H activation and C–N/N–O bond cleavage, ultimately leading to the desired bisamide products. acs.orgnih.gov This method is characterized by its mild reaction conditions, broad substrate scope, good functional group tolerance, and high step economy. acs.orgnih.gov

The reaction mechanism is believed to involve a radical chain process. beilstein-journals.org The photocatalyst, upon absorbing visible light, becomes a potent oxidant or reductant, capable of initiating the radical cascade. nih.gov This strategy has been successfully applied to the synthesis of various nitrogen-containing molecules, highlighting its potential in the development of complex organic structures. nih.gov

Transition Metal-Catalyzed C-H Amination Approaches in Amide Chemistry

Transition metal-catalyzed C-H amination has become a cornerstone of modern organic synthesis, providing a direct and atom-economical route to N-functionalized molecules. acs.orgnih.gov This strategy avoids the pre-functionalization of substrates, a common requirement in traditional cross-coupling reactions. acs.org

In the context of N-methoxyamide chemistry, rhodium(III)-catalyzed C-H amidation of arenes has been developed using N-methoxyamides as a novel amino source. nih.gov This method demonstrates excellent functional group tolerance and has been used to modify bioactive compounds, thereby facilitating the discovery of new drug candidates. nih.gov Similarly, N-methoxyamides have been employed as efficient amidation reagents in rhodium(III)-catalyzed C-H activation with boric acid as a cocatalyst, showcasing broad substrate scope and good yields. researchgate.netacs.org

Palladium catalysis has also been instrumental in C-H amination. For instance, Pd(OAc)₂ can catalyze the intramolecular C-H amination of N-methoxyhydroxamic acids to produce N-methoxy-indolin-2-ones in high yields. acs.org The reaction is thought to proceed through a six-membered palladacycle intermediate. acs.org Furthermore, the Weinreb amide moiety (N-methoxy-N-methyl amide) can act as a directing group in transition metal-catalyzed C-H functionalizations. mdpi.com Cobalt(III) catalysts, for example, have been used for the ortho-C-H allylation, alkenylation, iodination, and amidation of aromatic Weinreb amides. mdpi.com

An electrochemical approach for the synthesis of phenanthridinones from 2-arylated N-methoxyamides has also been reported. organic-chemistry.org This method utilizes tetrabutylammonium (B224687) iodide (TBAI) as both a redox catalyst and a supporting electrolyte in a constant-potential electrolysis setup. organic-chemistry.org The reaction proceeds via electrochemically generated amidyl radicals, leading to intramolecular C-H amination. This metal- and oxidant-free method is highly efficient, with yields reaching up to 92%, and has been successfully scaled up to the gram level. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed C-H Amination for N-Methoxyamide Synthesis

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Rh(III) / Boric Acid | Arenes, N-Methoxyamides | Aryl Amides | N-methoxyamide as amidation reagent, broad scope. researchgate.netacs.org |

| Pd(OAc)₂ / CuCl₂ / AgOAc | N-Methoxyhydroxamic acids | N-Methoxy-indolin-2-ones | Intramolecular amination, high yields. acs.org |

| Cp*Co(III) | Aromatic Weinreb amides | Ortho-functionalized amides | Directing group strategy, various functionalizations. mdpi.com |

| TBAI (electrochemical) | 2-Arylated N-methoxyamides | Phenanthridinones | Metal- and oxidant-free, high efficiency. organic-chemistry.org |

Optimization of Reaction Conditions and Scalability in N-Methoxyacetamide Synthesis

The optimization of reaction conditions is crucial for maximizing yield, purity, and scalability in the synthesis of N-methoxyacetamides. Traditional synthesis often involves nucleophilic substitution or condensation reactions, such as the amidation of methoxyacetic acid derivatives. Optimization of these processes typically involves adjusting catalysts (e.g., HATU, DCC), stoichiometric ratios, and reaction times.

A notable example of a scalable and environmentally friendly process is the synthesis of N-methoxyacetamide from acetohydroxamic acid and dimethyl sulfate (DMS). This method utilizes a composite alkali system of sodium bicarbonate and sodium hydroxide (B78521) to maintain the reaction pH between 7.0 and 9.0, which is critical for preventing the formation of impurities. The process has been successfully scaled to produce over 100 kg batches without a decrease in yield. The use of water as a solvent aligns with green chemistry principles.

Biocatalytic methods also offer a sustainable alternative for N-methoxyacetamide synthesis. An enzyme cascade involving an amine transaminase and an acyl transferase has been developed for the one-pot synthesis of amides from aldehydes in an aqueous solution. rsc.org This system has been used to produce N-benzyl-2-methoxyacetamide from benzaldehyde (B42025) with conversions up to 97%. rsc.org A preparative scale synthesis yielded 75% of the isolated product. rsc.org While promising, challenges such as enzyme stability and substrate inhibition at higher concentrations currently limit the industrial applicability of this method.

Table 2: Comparison of Synthetic Methods for N-Methoxyacetamide

| Method | Key Reagents/Catalysts | Solvent | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|---|---|

| Chemical Methylation | Acetohydroxamic acid, Dimethyl Sulfate, NaHCO₃, NaOH | Water | 95.3% | 99.2% | High | Moderate (sulfate waste) |

| Enzymatic Cascade | Amine Transaminase, Acyl Transferase, Methyl Methoxyacetate | Aqueous Buffer | 75% (isolated for N-benzyl derivative) rsc.org | ~90% (estimated) | Low | Low |

Reaction Mechanisms and Pathways of N Methoxybenzeneacetamide Derivatives

Fundamental Reaction Mechanisms of N-Methoxyamide Moieties

The N-methoxyamide group is a key functional moiety that dictates the reactivity of N-methoxybenzeneacetamide derivatives. Its unique electronic properties allow for a range of chemical transformations.

Nucleophilic substitution reactions are fundamental in organic chemistry. In the context of substituted benzeneacetamides, these reactions can occur at the aromatic ring, a process known as nucleophilic aromatic substitution (SNAr), or at the amide nitrogen.

The SNAr mechanism typically involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the loss of a leaving group to restore aromaticity. iscnagpur.ac.inlibretexts.org The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho and para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.org Conversely, electron-donating groups like a methoxy (B1213986) group (CH₃O) tend to decrease the rate of nucleophilic aromatic substitution while increasing the rate of electrophilic aromatic substitution. iscnagpur.ac.in

N-Acyloxy-N-alkoxyamides can undergo SN2 reactions at the nitrogen atom with various nucleophiles, including amines, azides, hydroxides, and thiols. publish.csiro.au These reactions proceed at ambient temperatures and lead to new anomeric amide intermediates that can react further. publish.csiro.au The reactivity in these nucleophilic substitution reactions is influenced by both the acyloxyl and the alkoxyl substituents on the nitrogen atom. publish.csiro.au

The nature of the substrate, nucleophile, and reaction conditions determines whether the substitution reaction follows a unimolecular (SN1) or bimolecular (SN2) pathway. SN1 reactions proceed through a carbocation intermediate and their rates are dependent only on the substrate concentration. masterorganicchemistry.comlibretexts.org In contrast, SN2 reactions are concerted, single-step processes where the rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comweebly.com

| Reaction Type | Key Features | Influencing Factors |

| SNAr | Two-step addition-elimination mechanism. libretexts.org | Electron-withdrawing groups enhance the rate. libretexts.org |

| SN1 | Unimolecular, proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.org | Substrate structure (tertiary > secondary > primary). masterorganicchemistry.com |

| SN2 | Bimolecular, concerted mechanism. masterorganicchemistry.comweebly.com | Substrate structure (primary > secondary > tertiary), nucleophile strength. masterorganicchemistry.com |

The N-methoxyamide functionality can undergo a variety of oxidative and reductive transformations, often facilitated by transition metal catalysts. These reactions are pivotal in the synthesis of complex nitrogen-containing molecules.

Oxidative coupling reactions have emerged as a versatile alternative to traditional cross-coupling methods. acs.org In these reactions, two nucleophilic centers are coupled with the aid of an oxidant. unirioja.es For instance, Rh(III)-catalyzed oxidative coupling of N-methoxyamides can proceed through a series of steps including N-H activation, C-H activation, migratory insertion of an alkyne, and reductive elimination. acs.org A notable aspect of some of these reactions is that the alkyne insertion can occur into the Rh-N bond rather than the more common Rh-C bond. acs.orgunirioja.es

Reductive transformations of N-methoxyamides are also synthetically valuable. Iridium-catalyzed reductive nucleophilic additions to N-methoxyamides have been reported to proceed with high yields and chemoselectivity, tolerating sensitive functional groups like esters and nitro groups. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction of N-methoxyamides, in this case, does not proceed through an equilibrium to an enamine intermediate, which is a point of contrast to reactions with tertiary amides. researchgate.netresearchgate.net The N-methoxy group can act as a reactivity control element, enhancing the nucleophilicity of the amide nitrogen in some reactions and increasing the electrophilicity of the amide carbonyl in others. researchgate.net

Advanced Mechanistic Investigations

More complex reaction mechanisms involving N-methoxyamide derivatives have been elucidated through advanced experimental and computational studies, revealing the involvement of highly reactive intermediates and intricate catalytic cycles.

N-acyl-N-methoxy nitrenium ions are highly reactive electrophilic intermediates that can be generated from N-chloro-N-methoxy amides. acs.orguwaterloo.ca These divalent, positively charged nitrogen species can exist in either a singlet or a triplet state. uwaterloo.camacsos.com.au The presence of the N-methoxy group helps to stabilize the nitrenium ion through resonance, delocalizing the positive charge. uwaterloo.ca

The generation of these nitrenium ions can be achieved through methods such as silver(I) ion-promoted heterolysis of the nitrogen-chlorine bond or by using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). uwaterloo.caresearchgate.net Once formed, these electrophilic species can undergo intramolecular cyclization onto aromatic rings to synthesize nitrogen heterocyclic compounds, such as N-methoxy oxindoles and spiro-fused nitrogen heterocycles. acs.orgmacsos.com.auresearchgate.net

Radical intermediates play a significant role in certain transformations of N-methoxyamide derivatives. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org

Radical cascade reactions can be initiated from N-methoxyamides to form complex molecular architectures. For example, a tandem oxidative dearomatization-ring expansion (ODRE) reaction of substrates containing an N-methoxyamide side chain can generate benzannulated medium-ring lactams. nih.gov This process involves the umpolung (polarity reversal) of reactivity, where an electron-rich aromatic ring attacks an electrophilic side chain generated from the N-methoxyamide. nih.gov

Furthermore, radical 1,2-nitrogen migration has been observed in cascade reactions catalyzed by nickel/diboron systems. chemrxiv.org This process, which can lead to the formation of β-amino acid motifs, involves the cleavage of an inert C(sp³)–N bond and is a rare example of radical migration of a nitrogen-centered functional group. chemrxiv.org

The use of transition metal catalysts, particularly rhodium and palladium, has enabled a wide array of transformations for N-methoxyamides. Detailed mechanistic studies, often employing density functional theory (DFT) calculations, have provided deep insights into the catalytic cycles of these reactions. acs.orgresearchgate.net

In Rh(III)-catalyzed C-H activation/annulation reactions, the N-methoxyamide group often acts as a directing group. rsc.orgsorbonne-universite.fr The catalytic cycle typically involves C-H activation to form a metallacycle, followed by coordination and insertion of a coupling partner (like a diazo compound or an alkyne), and finally reductive elimination to release the product and regenerate the active catalyst. rsc.orgsorbonne-universite.fr In some cases, the N-methoxy group can be readily removed from the final product. rsc.org

Theoretical and Computational Approaches to Reaction Pathways

Modern computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving N-methoxybenzeneacetamide derivatives. sumitomo-chem.co.jporganic-chemistry.org By employing theoretical models, chemists can predict the outcomes of reactions, analyze their selectivity, and map out the energetic landscapes of chemical transformations. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. sumitomo-chem.co.jp

Computational Prediction of Reaction Outcomes and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful in predicting the outcomes and selectivity of reactions for derivatives of N-methoxybenzeneacetamide. mdpi.com These theoretical tools allow for the in-silico exploration of various reaction pathways, helping to identify the most likely products under specific conditions. mdpi.com

A notable application of computational prediction is in the study of intramolecular cyclization reactions. For instance, in the iridium and Brønsted acid-catalyzed formal reductive cycloaddition, DFT calculations were employed to understand the intramolecular electrophilic cyclization of a key intermediate derived from an N-methoxyamide. chinesechemsoc.org The calculations predicted the formation of a spirocyclic product and provided insights into the stereoselectivity of the reaction. chinesechemsoc.org By comparing the energy barriers of different stereochemical pathways, researchers can predict which enantiomer or diastereomer will be preferentially formed.

Similarly, computational studies have been instrumental in understanding the cobalt-catalyzed intramolecular C–H amination of anthranils, which can be related to N-methoxyamide chemistry. nih.gov DFT calculations of the Gibbs free energy profile for the catalytic cycle helped to elucidate the reaction mechanism and predict the regioselectivity of the C-H functionalization. nih.gov These predictions are crucial for designing more efficient and selective catalysts for the synthesis of complex nitrogen-containing heterocycles. nih.govacs.org

The table below presents a selection of computationally predicted reaction outcomes and selectivities for reactions involving N-methoxyamide derivatives from various studies.

| Reaction Type | Substrate | Catalyst/Conditions | Predicted Outcome | Key Computational Finding | Reference |

| Intramolecular Electrophilic Cyclization | N-methoxy-N-(2-vinylphenyl)benzamide derivative | Iridium/Chiral Phosphoric Acid | Spiro-isoindolinone | Lower energy barrier for the R-enantiomer transition state explains the observed enantioselectivity. | chinesechemsoc.org |

| Intramolecular C–H Amination | Anthranil derivative | Cobalt(III) complex | Carbazole derivative | The computed Gibbs free energy profile supports a stepwise mechanism involving a cobalt-nitrenoid intermediate. | nih.gov |

| Oxidative C–N Cyclization | N-methoxy-N'-phenylurea | Hypervalent Iodine Catalyst | Benzimidazolinone | DFT calculations suggest a dearomatizing spirolactonization facilitated by proton transfer. | mdpi.com |

| Intramolecular Carboxyamidation | Alkyne-tethered O-acylhydroxamate | Iron(III) catalyst | cis-Carboxyamidation product | The mechanism proceeds via a stepwise radical cyclization followed by intramolecular acyloxy transfer. | uic.edu |

These examples underscore the predictive power of computational chemistry in modern organic synthesis, enabling the rational design of experiments and the development of novel synthetic methodologies for N-methoxybenzeneacetamide derivatives and related compounds.

Elucidation of Energy Profiles and Transition States

A cornerstone of computational reaction mechanism analysis is the elucidation of the reaction's energy profile, which maps the potential energy of the system as it progresses from reactants to products. escholarship.org These profiles highlight the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. thieme-connect.com The transition state is the highest energy point on the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. thieme-connect.comnih.gov

For reactions involving N-methoxybenzeneacetamide derivatives, computational methods are used to locate the geometric structures of transition states and calculate their energies. This information is vital for understanding reaction rates and selectivity. A lower activation energy (the energy difference between the reactants and the transition state) corresponds to a faster reaction. mdpi.com

In the context of the iridium-catalyzed spirocyclization mentioned earlier, DFT calculations pinpointed the transition state for the intramolecular nucleophilic addition. chinesechemsoc.org The calculated activation free energy for this key step was found to be 6.8 kcal/mol. chinesechemsoc.org Furthermore, the calculations revealed the structure of the transition state, showing the key interactions between the substrate and the chiral catalyst that are responsible for the enantioselectivity. chinesechemsoc.org

Another example is the iron-catalyzed intramolecular carboxyamidation of alkyne-tethered O-acylhydroxamates, which are structurally related to N-methoxyamides. uic.edu Computational studies revealed a low activation barrier of 2.2 kcal/mol for the intramolecular radical cyclization step, indicating a highly favorable process. uic.edu The study also characterized the electronic structure of the key iron-imidyl radical intermediate. uic.edu

The following table summarizes key energetic data and transition state characteristics for several reactions involving N-methoxyamide derivatives, as determined by computational studies.

| Reaction | Step | Calculated Activation Energy (kcal/mol) | Transition State Characteristics | Reference |

| Ir-Catalyzed Spirocyclization | Intramolecular nucleophilic addition | 6.8 | Formation of a C-C bond between the aryl ring and the isoindolone-ium moiety. | chinesechemsoc.org |

| Ir-Catalyzed Spirocyclization | Deprotonative rearomatization | 0.1 | A facile proton transfer leading to aromatization. | chinesechemsoc.org |

| Fe-Catalyzed Carboxyamidation | Intramolecular radical cyclization | 2.2 | Formation of an alkenyl radical intermediate. | uic.edu |

| UDMH-Ozone Reaction | NDMA formation from DMAN | 6.1 - 6.9 | Oxidation of the N,N-dimethylaminonitrene (DMAN) intermediate. | nih.gov |

By providing a detailed picture of the energy landscape, computational chemistry offers a powerful lens through which to view and understand the mechanisms of complex organic transformations involving N-methoxybenzeneacetamide and its derivatives.

Structural Elucidation and Characterization Techniques for N Methoxybenzeneacetamide Derivatives

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone for the structural elucidation of N-methoxybenzeneacetamide derivatives, offering detailed insights into atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of N-methoxybenzeneacetamide derivatives. rsc.org Through a combination of one-dimensional (1H, 13C) and multidimensional (e.g., COSY, HMQC, HMBC) experiments, a complete picture of the molecular skeleton can be assembled. rsc.org

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a typical N-methoxy-N-arylacetamide, the signals for the methoxy (B1213986) group (N-OCH₃) protons are characteristically found in the range of δ 3.8-4.0 ppm as a sharp singlet. mdpi.com The methylene (B1212753) protons (Ar-CH₂-CO) adjacent to the aromatic ring typically appear as a singlet around δ 3.6-3.8 ppm. The aromatic protons on the benzene (B151609) ring produce complex multiplet patterns in the δ 7.2-7.8 ppm region, with their specific shifts and coupling constants depending on the substitution pattern. acs.orgznaturforsch.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the amide is a key diagnostic signal, typically appearing downfield in the range of δ 170-175 ppm. acs.org The methoxy carbon (N-OCH₃) signal is found around δ 60-63 ppm. mdpi.com The methylene carbon (Ar-CH₂) is observed near δ 40-45 ppm, while the aromatic carbons resonate between δ 125-140 ppm. znaturforsch.comgrafiati.com

Multidimensional NMR: Techniques such as 1H-1H COSY (Correlation Spectroscopy), 1H-13C HMQC (Heteronuclear Multiple Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete and unambiguous assignment. rsc.org HMBC is particularly crucial for identifying long-range correlations, for instance, between the methylene protons and the amide carbonyl carbon, or between the methoxy protons and the amide nitrogen (via 1H-15N HMBC), confirming the N-methoxy linkage. rsc.org

Table 1: Typical NMR Chemical Shifts (δ) for N-Methoxybenzeneacetamide Derivatives in CDCl₃ This table presents interactive data. Click on headers to sort or filter.

| Atom/Group | Technique | Typical Chemical Shift (ppm) | References |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.20 - 7.80 (multiplet) | mdpi.comacs.orgznaturforsch.com |

| Methylene Protons (-CH₂-) | ¹H NMR | 3.60 - 3.80 (singlet) | tjpr.org |

| Methoxy Protons (N-OCH₃) | ¹H NMR | 3.80 - 4.00 (singlet) | mdpi.com |

| Carbonyl Carbon (C=O) | ¹³C NMR | 170 - 175 | acs.org |

| Aromatic Carbons | ¹³C NMR | 125 - 140 | znaturforsch.comgrafiati.com |

| Methylene Carbon (-CH₂-) | ¹³C NMR | 40 - 45 | tjpr.org |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in N-methoxybenzeneacetamide derivatives. mt.com These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint." mt.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. The most prominent absorption for N-methoxybenzeneacetamide is the strong amide I band, which corresponds to the C=O stretching vibration. spectroscopyonline.com This band typically appears in the region of 1640-1680 cm⁻¹. spectroscopyonline.comyoutube.com Other significant absorptions include the C-H stretching vibrations of the aromatic ring (around 3030-3100 cm⁻¹) and the aliphatic methylene and methoxy groups (around 2850-2960 cm⁻¹). The N-O stretching vibration is expected to produce a weaker band, often in the 900-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, being particularly sensitive to non-polar, symmetric bonds. mt.com It is highly effective for identifying the vibrations of the benzene ring. Characteristic aromatic ring stretching modes appear as sharp bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in the IR spectrum.

Table 2: Key Vibrational Frequencies for N-Methoxybenzeneacetamide This table presents interactive data. Click on headers to sort or filter.

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Description | References |

|---|---|---|---|---|

| C=O Stretch (Amide I) | IR (strong), Raman (weak) | 1640 - 1680 | Strong, sharp absorption characteristic of the amide carbonyl. | spectroscopyonline.comnih.gov |

| Aromatic C-H Stretch | IR (medium), Raman (strong) | 3030 - 3100 | Indicates the presence of the benzene ring. | tjpr.org |

| Aliphatic C-H Stretch | IR (medium), Raman (medium) | 2850 - 2960 | From -CH₂- and -OCH₃ groups. | tjpr.org |

| Aromatic Ring Stretch | IR (variable), Raman (strong) | 1580 - 1610 | Characteristic skeletal vibration of the benzene ring. | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically those involving chromophores—the parts of the molecule that absorb light. libretexts.org For N-methoxybenzeneacetamide, the primary chromophores are the benzene ring and the carbonyl group of the amide function. maharajacollege.ac.in

The interaction of these groups results in characteristic absorption bands in the UV region. The spectrum is typically dominated by high-intensity π → π* transitions associated with the aromatic system, often appearing below 280 nm. uzh.ch A lower-intensity n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength, although it can sometimes be obscured by the more intense π → π* bands or solvent effects. maharajacollege.ac.inuzh.ch The position of the maximum absorbance (λmax) is a key parameter recorded from the spectrum. libretexts.org

Table 3: Electronic Transitions in N-Methoxybenzeneacetamide This table presents interactive data. Click on headers to sort or filter.

| Transition Type | Chromophore | Typical λmax (nm) | Description | References |

|---|---|---|---|---|

| π → π* | Benzene Ring / Carbonyl | < 280 | Strong absorption due to the conjugated system. | maharajacollege.ac.inuzh.ch |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of N-methoxybenzeneacetamide and for deducing its structure through analysis of fragmentation patterns. libretexts.org

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. gbiosciences.com For N-methoxybenzeneacetamide, common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the N-O bond, leading to the loss of a methoxy radical (•OCH₃). miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value of the molecular ion, often to four or more decimal places. mdpi.comchinesechemsoc.org This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Common Mass Spectrometry Fragments for N-Methoxybenzeneacetamide This table presents interactive data. Click on headers to sort or filter.

| m/z Value (Nominal) | Proposed Fragment | Fragmentation Pathway | References |

|---|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) | libretexts.org |

| 134 | [C₉H₁₀NO]⁺ | Loss of •OCH₃ from the molecular ion | gbiosciences.commiamioh.edu |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-C bond alpha to the ring | gbiosciences.com |

Advanced Analytical Methodologies

To ensure the purity and quality of N-methoxybenzeneacetamide, more sophisticated hyphenated techniques are employed, particularly for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that is indispensable for the characterization and profiling of impurities in N-methoxybenzeneacetamide samples. europeanpharmaceuticalreview.com This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. europeanpharmaceuticalreview.comchromatographyonline.com

The LC component separates the main compound from any process-related impurities, starting materials, by-products, or degradation products based on their differential partitioning between a stationary phase (in the LC column) and a mobile phase. fda.gov As each component elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS provides the molecular weight of each separated impurity, and tandem MS (MS/MS) experiments can be performed to induce fragmentation, yielding structural information about the unknown compounds. researchgate.net This allows for the confident identification and quantification of impurities, even at very low levels, which is critical for quality control in pharmaceutical and chemical manufacturing. nih.govgoogle.com

Application of Imaging Spectroscopy for Material Characterization

While traditional spectroscopy provides bulk chemical information, imaging spectroscopy, also referred to as chemical imaging, combines spectroscopic and microscopic techniques to visualize the spatial distribution of chemical components and properties within a material. bohrium.com For solid forms of N-methoxybenzeneacetamide derivatives, such as crystalline powders or formulated products, techniques like Raman and infrared (IR) chemical imaging are powerful tools for material characterization. nih.govresearchgate.net

These methods operate by collecting thousands of spectra from different points on a sample to construct a hyperspectral data cube, which can be processed to create a chemical map. bohrium.comwikipedia.org This allows for the non-destructive analysis of:

Polymorph Distribution: Different crystalline forms (polymorphs) of a single compound, like an N-methoxybenzeneacetamide derivative, will have unique crystal lattices and intermolecular interactions, leading to distinct vibrational spectra. nih.govresearchgate.net Raman and IR imaging can map the location of different polymorphs within a mixed powder, which is critical as different forms can have different physical properties.

Chemical Homogeneity: The imaging approach can verify the uniform distribution of the active compound within a mixture or detect the presence of impurities or degradation products.

Crystallinity and Orientation: Advanced techniques such as near-field scanning optical microscopy (s-SNOM) and photothermal-induced resonance (PTIR) can provide chemical imaging at the nanoscale. nih.govcolorado.eduacs.org Polarization Raman microscopy can be used to analyze the crystal orientation in organic materials, which influences their properties. nih.govacs.org For a sample of N-methoxybenzeneacetamide, this could reveal variations in crystallinity across a sample or determine the orientation of molecules on a surface.

The primary vibrational modes of interest in N-methoxybenzeneacetamide would include the C=O stretch of the amide, the N-O stretch, the C-N stretch, and various vibrations of the benzene ring. The table below summarizes key spectral regions for these functional groups.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Information Provided |

| Amide C=O Stretch | 1630-1680 | 1630-1680 | Sensitive to hydrogen bonding and conformation. |

| Benzene Ring C=C | 1450-1600 | 1450-1600 | Ring substitution pattern and conjugation. |

| N-O Stretch | 950-1050 | 950-1050 | Characteristic of the N-methoxy group. |

| C-N Stretch | 1200-1350 | 1200-1350 | Information on the amide bond structure. |

By mapping the intensity or frequency shifts of these bands, a detailed chemical and structural image of the material can be generated, revealing heterogeneities that are not detectable by bulk analysis. colorado.edu

Crystallographic Analysis in Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. rsc.org While spectroscopic methods provide information about connectivity and functional groups, SCXRD yields a complete atomic-level picture of the molecule's conformation and its packing arrangement within a crystal lattice. nih.gov

For N-methoxybenzeneacetamide derivatives, crystallographic analysis provides unambiguous data on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.

Molecular Conformation: The exact dihedral angle between the benzene ring and the acetamide (B32628) group, which is a key conformational feature.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the amide N-H, if present, and C=O), van der Waals forces, and potential C-H···π interactions that stabilize the crystal structure.

As a direct example, the crystallographic analysis of a closely related compound, N-(2-methoxy-benzyl)-acetamide, provides a clear illustration of the data obtained. eurjchem.com The study confirmed its molecular structure and revealed how the molecules are linked in the crystal via intermolecular hydrogen bonds. eurjchem.com Another related structure, 4-Methoxy-N-methylbenzamide, shows molecules connected via N—H···O hydrogen bonds to form chains. iucr.org Such analyses provide the ultimate confirmation of a proposed chemical structure.

The table below presents representative crystallographic data for N-(2-methoxy-benzyl)-acetamide, illustrating the level of detail provided by an SCXRD study. eurjchem.com

| Parameter | Value |

| Compound Name | N-(2-methoxy-benzyl)-acetamide |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1264(6) |

| b (Å) | 9.3375(7) |

| c (Å) | 11.9385(8) |

| β (°) ** | 95.745(5) |

| Volume (ų) | 1012.26(12) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) ** | 1.176 |

Data sourced from Murugan, S. et al. (2022). eurjchem.com

This definitive structural information is invaluable, serving as the gold standard against which data from other analytical methods are compared.

Methodological Challenges and Pitfalls in Structural Elucidation

Despite the power of modern analytical techniques, the structural elucidation of organic molecules like N-methoxybenzeneacetamide is not without its challenges and potential pitfalls. An incorrect structural assignment can have significant consequences in chemical and pharmaceutical research. researchgate.net

Key challenges include:

Ambiguity in Spectroscopic Data:

NMR Spectroscopy: While NMR is a primary tool for structure determination, misinterpretation of 1D and 2D NMR data is a common source of error. researchgate.net For N-methoxybenzeneacetamide, overlapping signals in the aromatic region or incorrect assignment of correlations in HMBC or COSY spectra could lead to an incorrect structure. The chemical shift of the methoxy group (OCH₃) can also be influenced by nearby functionalities, requiring careful analysis.

Mass Spectrometry (MS): Determining the correct molecular ion can be complicated by in-source fragmentation (e.g., loss of the methoxy group) or the formation of unexpected adducts (e.g., with sodium or acetate (B1210297) ions). chromatographyonline.com Electrospray ionization (ESI), while common, can be selective and may not efficiently ionize all compounds. chromatographyonline.com

Crystallization Difficulties:

The primary bottleneck for SCXRD is obtaining a single crystal of sufficient size and quality. rsc.org Many organic compounds, including oils or conformationally flexible molecules, are difficult to crystallize.

Unexpected outcomes can occur during crystallization. For instance, in the synthesis of an N-methoxy-N-methylamide derivative of phenylalanine, an optically active oil was isolated alongside an optically inactive solid, which X-ray analysis revealed to be a racemate, demonstrating that crystallization can sometimes favor the racemic form over the pure enantiomer. nih.gov

Chemical Instability:

The compound itself may be unstable under certain analytical conditions. A notable pitfall is the potential for reaction with solvents or reagents used during sample preparation. For example, studies on other amides have shown that using certain grades of chloroform (B151607) can lead to the chemical modification of the analyte, such as the addition of chlorine across a double bond, creating an artifact that complicates analysis. nih.gov The stability of the N-O bond in N-methoxyamides under various analytical conditions must also be considered. chinesechemsoc.org

Overcoming these challenges requires a comprehensive and critical approach, often involving the use of multiple, complementary analytical techniques and, when possible, confirmation of the structure by total synthesis or X-ray crystallography. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. qulacs.org These methods are instrumental in elucidating the intricate details of chemical structures and reactions. nih.gov

Density Functional Theory (DFT) Applications to N-Methoxybenzeneacetamides

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. plos.org It is frequently employed to calculate the geometric, electronic, and vibrational properties of molecules. epstem.net In the study of N-methoxybenzeneacetamide derivatives, DFT is used to optimize molecular geometries and predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to validate the computational model. plos.orgepstem.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Parameters

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. rsc.org

For derivatives of N-methoxybenzeneacetamide, a smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on related amide structures have shown that the HOMO is often localized on the more electron-rich parts of the molecule, such as the benzene ring, while the LUMO may be distributed over the amide group. mdpi.com These insights are vital for predicting reaction mechanisms and designing new derivatives with desired electronic properties.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.3508 |

| P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.4471 |

| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.4852 |

*Data for illustrative oxazolo[4,5-b]pyridine (B1248351) derivatives from a study by Uslu et al. (2022). rsc.org

Molecular Modeling and Dynamics Simulations of Derivatives

Molecular modeling and dynamics simulations provide a dynamic view of molecular systems, allowing researchers to explore conformational changes and binding interactions over time.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.comekb.eg This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level. mdpi.com

For N-methoxybenzeneacetamide derivatives, docking studies can predict how these compounds might interact with specific biological targets, such as enzymes or receptors. ajchem-a.com The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. ekb.eg For example, studies on various amide derivatives have successfully used docking to predict their potential as antibacterial or anticancer agents by evaluating their interactions with target proteins. ajchem-a.comjocms.org

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. rsc.org Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. nih.gov

In Silico Screening and Design Strategies

In silico screening involves the use of computational methods to search large databases of compounds for molecules with desired properties. mdpi.comnih.gov This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. nih.gov

Data Management and Reproducibility in Computational Chemistry Research

The advancement of computational chemistry as a pivotal tool in chemical research has led to the generation of vast amounts of data. The management and reproducibility of this data are critical for the validation of scientific claims and for fostering further discovery. researchgate.net This section explores the principles and practices of data management and the importance of reproducibility in the context of computational chemistry research, with relevance to studies on compounds like N-methoxybenzeneacetamide derivatives.

Recent efforts in the computational chemistry community have focused on establishing standardized data management workflows to ensure that research data is Findable, Accessible, Interoperable, and Reusable (FAIR). scilit.com The FAIR principles provide a framework for enhancing the value of research data. scilit.com For instance, the development of platforms like ioChem-BD facilitates the management of large volumes of quantum chemistry results from various simulation packages. researchgate.net This platform allows for the uploading of output files, extraction of meaningful data, and generation of user-friendly output summaries, often utilizing the Chemical Mark-up Language (CML). researchgate.net

The reproducibility of computational work is a cornerstone of the scientific method. researchgate.net In computational chemistry, ensuring that calculations can be repeated by others to obtain the same results is paramount. researchgate.net This involves detailed reporting of computational methods, including the software used, basis sets, functionals, and any other parameters that could influence the outcome. researchgate.net A study on the palladium(II)-catalyzed annulation reaction of N-methoxy amides and arynes, for example, would require explicit details of the density functional theory (DFT) calculations for other researchers to reproduce the findings. researchgate.net

To address the challenges of data management and reproducibility, several tools and libraries have been developed. The Python library ichor is designed to simplify data management in computational chemistry and aids in the development of machine learning force fields. unimi.it It provides an interface to various computational chemistry software and defines flexible data structures for efficient data access. unimi.it Similarly, wailord is a Python library focused on the ORCA suite of programs that helps in creating reproducible workflows for data generation and analysis. researchgate.net

To illustrate the type of data that requires careful management and reporting for reproducibility, the following interactive tables present hypothetical computational data that could be generated for a series of N-methoxybenzeneacetamide derivatives.

Table 1: Calculated Relative Free Energies for a Reaction Pathway

This table showcases the kind of energetic data that would be crucial for understanding a reaction mechanism involving N-methoxybenzeneacetamide derivatives. The values would typically be obtained from DFT calculations.

| Derivative | Intermediate 1 (kcal/mol) | Transition State 1 (kcal/mol) | Intermediate 2 (kcal/mol) | Product (kcal/mol) |

| Derivative A | 0.0 | +15.2 | -5.6 | -20.1 |

| Derivative B | 0.0 | +18.5 | -3.1 | -18.7 |

| Derivative C | 0.0 | +12.7 | -8.9 | -25.4 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Table 2: Key Geometric Parameters of a Calculated Transition State

This table provides examples of the structural data that would be reported to define the geometry of a calculated transition state. These parameters are essential for other researchers to verify the nature of the transition state.

| Derivative | Bond | Bond Length (Å) | Angle | Angle (°) |

| Derivative A | C1-N1 | 1.45 | C1-N1-O1 | 115.2 |

| Derivative A | N1-O1 | 1.40 | N1-C2=O2 | 121.8 |

| Derivative B | C1-N1 | 1.46 | C1-N1-O1 | 114.9 |

| Derivative B | N1-O1 | 1.39 | N1-C2=O2 | 122.1 |

| Derivative C | C1-N1 | 1.44 | C1-N1-O1 | 115.5 |

| Derivative C | N1-O1 | 1.41 | N1-C2=O2 | 121.5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The systematic management and open sharing of such data, alongside detailed methodological descriptions, are vital for the integrity and continued progress of computational chemistry research.

Conclusion

Research Applications and Derivatives of N Methoxybenzeneacetamide

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

N-Methoxybenzeneacetamide, a member of the N-alkoxy amide class of compounds, is a versatile and valuable intermediate in modern organic synthesis. Its utility stems from the unique reactivity of the N-methoxy amide group, which allows for controlled and high-yield transformations that are often difficult to achieve with other carboxylic acid derivatives. This functional group is particularly noted for its stability and predictable reactions with a range of nucleophiles.

The primary advantage of using N-methoxy amides, such as N-methoxybenzeneacetamide, lies in their reaction with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike reactions with esters or acid chlorides, which can lead to over-addition and the formation of tertiary alcohols, the reaction with an N-methoxy amide cleanly stops at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing a second nucleophilic addition. researchgate.net This controlled reactivity makes N-methoxybenzeneacetamide and its analogs crucial building blocks for complex molecules. semanticscholar.org

The benzeneacetamide scaffold is a common feature in a wide array of biologically active molecules and pharmaceuticals. N-methoxybenzeneacetamide serves as a key precursor for introducing this scaffold and constructing more complex drug candidates. Its ability to be converted into a phenylacetyl ketone allows for the straightforward synthesis of intermediates required for various therapeutic agents. evitachem.comshyzchem.com

For instance, derivatives of the related N-methoxy-N-methylacetamide are used in the synthesis of biologically active 2-alkyl-4-quinolones, which are important in drug discovery. nbinno.com The controlled acylation provided by this class of reagents is essential for building the core structures of these complex molecules efficiently. nbinno.com The predictable reactivity ensures high yields and simplifies the purification of intermediates, which is a critical factor in multi-step pharmaceutical manufacturing. acs.org

Table 1: Examples of Pharmaceutical Scaffolds Accessible from Benzeneacetamide Intermediates

| Therapeutic Area | Target Scaffold/Drug Class | Role of Benzeneacetamide Intermediate |

|---|---|---|

| Neurology | Anticonvulsants (e.g., Gabapentin analogs) | Serves as a key building block for the core structure. shyzchem.com |

| Oncology | Kinase Inhibitors | Used to construct quinazoline-based anticancer agents. nih.gov |

| Infectious Diseases | Quinolone Antibacterials | Precursor for forming the quinolone ring system. nbinno.com |

Beyond pharmaceuticals, N-methoxybenzeneacetamide is a valuable building block for a wide range of organic molecules. The phenylacetyl group is a common structural motif, and the N-methoxy amide functionality provides a reliable method for its installation. evitachem.com Chemists utilize this intermediate to synthesize various ketones, which are themselves versatile precursors for other functional groups through reactions such as reductions, oxidations, and further carbon-carbon bond formations.

The general utility of N-methoxy amides (often referred to as Weinreb amides when they are N-methoxy-N-methyl amides) is well-established in the total synthesis of complex natural products. semanticscholar.org Their stability to many reaction conditions allows for the manipulation of other parts of a molecule before the amide is finally converted to a ketone at a later stage in the synthetic sequence. This strategic advantage makes them indispensable tools for synthetic chemists. researchgate.netacs.org

The structural motifs derived from N-methoxybenzeneacetamide are also found in modern agrochemicals, including fungicides and herbicides. Specific 2-substituted-phenyl-N-alkyl acetamide (B32628) compounds with an alkoxyl group have been identified as useful agricultural bactericides. google.com For example, the synthesis of 2-[2-(2,5-dimethyl phenoxy methyl) phenyl]-2-methoxy-N-methylacetamide, a potent fungicide, relies on intermediates structurally related to N-methoxybenzeneacetamide. google.com

Furthermore, N-phenylacetamide derivatives incorporating a thiazole moiety have been synthesized and shown to possess significant antibacterial and nematicidal activities against agricultural pests. mdpi.com The synthesis of these complex molecules often involves the coupling of various fragments, where a benzeneacetamide building block can serve as a central component. The reliability of reactions involving the N-methoxy amide group facilitates the assembly of these intricate structures.

Exploration of Structure-Activity Relationships (SAR) in N-Methoxybenzeneacetamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the N-methoxybenzeneacetamide scaffold, SAR studies involve systematic modifications to understand and optimize interactions with biological targets.

Researchers systematically modify the N-methoxybenzeneacetamide scaffold to probe its interaction with biological systems. These modifications can occur at several positions:

The Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring can significantly alter electronic properties, lipophilicity, and steric profile. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, substitutions on the phenyl ring, such as fluorine or chlorine, led to compounds with potent antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.com

The Amide Nitrogen: While the N-methoxy group is primarily a synthetic handle, modifications at this position can influence reactivity and metabolic stability. Replacing the methoxy (B1213986) group with other alkoxy or amino groups can tune the electronic nature of the amide. nih.gov

The Methylene (B1212753) Bridge: The α-carbon between the phenyl ring and the carbonyl group can also be substituted. The length and nature of the side-chain at this position can impact pharmacological effects, as seen in studies of synthetic cathinones where side-chain elongation influences dopamine uptake inhibition. ub.edu

These modifications are crucial for tuning the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

The electronic and steric effects of substituents play a critical role in both the chemical reactivity of N-methoxybenzeneacetamide analogs and their biological activity.

Chemical Reactivity: The presence of electron-donating or electron-withdrawing groups on the benzene ring can influence the reactivity of the amide carbonyl. For instance, an electron-withdrawing group can make the carbonyl carbon more electrophilic. The substitution of a heteroatom, like oxygen in the N-methoxy group, at the amide nitrogen reduces the resonance stabilization of the amide bond, making the nitrogen atom more pyramidal and influencing its reactivity in unique ways. nih.govune.edu.au

Biological Interactions: Substituent effects are paramount in determining how a molecule interacts with a biological target, such as an enzyme or receptor. SAR studies on related scaffolds have demonstrated clear trends:

In one study on benzenesulfonamide derivatives, specific substitutions were found to result in potent and selective inhibition of the 12-lipoxygenase enzyme, which is implicated in various diseases. nih.gov

For a series of 2-benzylbenzimidazole 'nitazene' opioids, the removal of a 5-nitro group from the core structure consistently caused a significant drop in potency, highlighting the critical role of this specific electronic feature. nih.gov

In the development of antibacterial agents, the introduction of different aryl groups onto a thiazole ring attached to a phenylacetamide core led to a range of activities, with fluorinated derivatives showing particular promise. mdpi.com

These investigations allow chemists to build predictive models for designing more effective and safer molecules based on the N-methoxybenzeneacetamide scaffold.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzeneacetamide, N-methoxy- |

| N-methoxy-2-phenylacetamide |

| N-methoxy-N-methyl-2-phenylacetamide |

| 2-[2-(2,5-dimethyl phenoxy methyl) phenyl]-2-methoxy-N-methylacetamide |

| N-phenylacetamide |

| Gabapentin |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide |

Comparative Studies of N-Methoxy Derivatives with Analogous Structures

The N-methoxyamide functional group, a key feature of N-methoxybenzeneacetamide, has been the subject of various comparative studies to understand its reactivity and utility in organic synthesis. These studies often compare N-methoxy-N-methylamides, commonly known as Weinreb amides, with other carbonyl derivatives.

One of the primary advantages of Weinreb amides is their controlled reactivity towards nucleophiles. Unlike many other carbonyl compounds that can undergo over-addition, the N-methoxy-N-methylamide group forms a stable tetrahedral intermediate when it reacts with organometallic reagents. This intermediate is resistant to further nucleophilic attack until an acidic workup is performed, allowing for the synthesis of ketones and aldehydes with high selectivity. youtube.com

In the realm of transition metal-catalyzed C-H functionalization, N-methoxy amides have been investigated as directing groups. Their ability to coordinate with metal catalysts allows for regioselective activation and functionalization of C-H bonds. nih.gov Comparative studies in this area have explored the efficiency of the N-methoxyamide group in directing these reactions compared to other directing groups. For instance, in rhodium(III)-catalyzed C-H activation, the N-methoxyamide has been identified as an effective amidation reagent. nih.gov

Furthermore, the electronic properties of the N-methoxy group influence the reactivity of the amide. The presence of two electronegative atoms (oxygen and nitrogen) on the amide nitrogen can lead to interesting electronic effects and reactivity patterns, which have been compared to those of standard amides.

Development of Analogs for Research Probes and Mechanistic Studies

The development of analogs of N-methoxybenzeneacetamide and related N-methoxyamides as research probes is an area of growing interest, particularly in medicinal chemistry and chemical biology. These probes are designed to interact with specific biological targets, allowing for the investigation of biological processes and mechanisms of action.

For example, a series of N-methoxyamide derivatives have been synthesized and evaluated as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis. nih.gov These analogs, featuring thienopyrimidine and pyridine scaffolds in addition to the N-methoxyamide moiety, serve as molecular probes to study the structure-activity relationship of GPR119 agonists. nih.gov

The design of such probes often involves modifying the core structure of N-methoxybenzeneacetamide to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, without significantly altering the compound's binding affinity for its target. The unique reactivity of the N-methoxyamide group can also be exploited in the design of activity-based probes that form covalent bonds with their targets, enabling target identification and validation. The development of fluorescent probes with specific scaffolds, such as hemicyanine, highlights a general strategy that could be adapted for N-alkoxyamide-based probes to monitor biological molecules. rsc.org

Molecular-Level Interactions in Biological Systems (Non-Clinical Focus)

Understanding the molecular-level interactions of N-methoxybenzeneacetamide derivatives with biological systems is crucial for elucidating their mechanisms of action. These studies are typically conducted using computational methods, such as molecular modeling, and experimental techniques.

The chemical structure of N-methoxybenzeneacetamide and its derivatives suggests potential for various types of molecular interactions. One area of investigation is the possibility of an alkylating agent-like mechanism. Alkylating agents are a class of compounds that act by transferring an alkyl group to nucleophilic sites on biological macromolecules, such as DNA. nih.govnih.gov The N-O bond in N-methoxyamides can be labile under certain conditions, potentially leading to the generation of reactive electrophilic species that could alkylate biological nucleophiles. nih.gov

The mechanism of action of alkylating agents typically involves the formation of covalent bonds, leading to the disruption of cellular processes. researchgate.net While direct evidence for an alkylating mechanism for N-methoxybenzeneacetamide itself in a biological context is not extensively documented, the inherent chemical reactivity of the N-alkoxyamide functionality makes this a plausible area for further investigation.

The interactions of N-methoxybenzeneacetamide derivatives with cellular components and macromolecules, such as proteins and nucleic acids, are being explored to understand their biological effects. Molecular modeling and docking studies are valuable tools in this regard. For instance, in silico studies have been used to predict the binding affinity and orientation of Weinreb amides with proteins. semanticscholar.org

These computational approaches can identify potential binding sites and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the N-methoxyamide derivatives and their biological targets. The nature of interactions between amide carbonyls in proteins has been studied, providing a framework for understanding how the N-methoxybenzeneacetamide scaffold might interact with protein backbones or side chains. raineslab.com

Experimental studies, including techniques like X-ray crystallography and NMR spectroscopy, can provide detailed structural information on the binding of these compounds to macromolecules. Such studies are essential for validating computational predictions and for the rational design of new derivatives with improved affinity and selectivity for their biological targets. Molecular modeling has been applied to other benzeneacetamide derivatives to understand their interactions with specific enzymes. nih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing N-methoxy benzeneacetamide derivatives?

N-Methoxy benzeneacetamide derivatives are typically synthesized via nucleophilic acyl substitution. For example, N-(2-methoxybenzyl)acetamide is prepared by refluxing 2-methoxybenzylamine (1 mmol) and acetic acid (1 mmol) in ethanol for 6 hours, followed by recrystallization . Key considerations include:

- Solvent choice : Ethanol balances reactivity and solubility.

- Reaction time : Prolonged reflux ensures complete conversion.

- Purification : Recrystallization minimizes impurities.

Table: Standard Reaction Conditions

| Reactant | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| 2-Methoxybenzylamine + Acetic Acid | Ethanol | Reflux | 6 h | ~75% |

Advanced: How can Rh(III)-catalyzed C–H activation improve functionalization of N-methoxy benzeneacetamide?

N-Methoxy amides act as directing groups in Rh(III)-catalyzed C–H activation, enabling regioselective C–C bond formation. For instance, N-methoxy benzamide undergoes conjugate addition with α,β-unsaturated carbonyls via a five-membered rhodacycle intermediate . Methodological insights:

- Catalyst : [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ as an activator.

- Substrate scope : Tolerates electron-withdrawing/donating groups.

- Mechanism : N-methoxy group directs Rh to the ortho position, followed by cyclization.

Basic: Which spectroscopic techniques are critical for characterizing N-methoxy benzeneacetamide?

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .

- NMR : ¹H NMR distinguishes methoxy protons (δ 3.2–3.8 ppm) and acetamide NH (δ 6.5–7.0 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 180.1 for C₉H₁₁NO₂).

Advanced: How does computational modeling aid in understanding N-methoxy benzeneacetamide reactivity?

Density functional theory (DFT) analyzes electronic properties and reaction pathways. For N-(2-methoxybenzyl)acetamide , DFT reveals:

- Charge distribution : Methoxy oxygen donates electron density to the benzene ring, activating ortho positions.

- Transition states : Energy barriers for C–H activation are lower with Rh catalysts (~20 kcal/mol) .

Basic: What are common stability challenges for N-methoxy benzeneacetamide derivatives?

The N-methoxy group is acid-sensitive. For example, under acidic conditions (pH < 3), demethylation occurs, forming hydroxylamine byproducts . Mitigation strategies:

- Storage : Anhydrous conditions at –20°C.

- Reaction design : Avoid protic acids; use buffered systems.

Advanced: How do directing groups in N-methoxy amides influence regioselectivity in cross-coupling?

The N-methoxy group acts as a transient directing group (TDG) in Pd- or Rh-catalyzed reactions. For example, in N-methoxybenzamide , coordination to the metal center directs functionalization to the ortho position, enabling Suzuki-Miyaura coupling or alkyne insertion .

Basic: What are the key differences in reactivity between N-methoxy and N-methyl benzeneacetamide?

- Electron density : N-Methoxy is more electron-withdrawing, reducing amide basicity.

- Directing ability : N-Methoxy enhances regioselectivity in C–H activation vs. N-methyl .

- Stability : N-Methoxy derivatives are prone to oxidative cleavage under harsh conditions.

Advanced: How can data contradictions in synthetic yields be resolved?

Discrepancies in yields (e.g., 60% vs. 80%) arise from:

- Catalyst loading : Higher Rh(III) concentrations (10 mol%) improve turnover but increase side reactions.

- Solvent polarity : DMF enhances solubility but may deactivate catalysts. Systematic optimization via DOE (Design of Experiments) is recommended .

Basic: What biological screening approaches are used for N-methoxy benzeneacetamide derivatives?

- Enzyme inhibition : Assays with kinases or proteases (e.g., IC₅₀ determination).

- Cellular uptake : Fluorescent tagging (e.g., dansyl derivatives) to monitor permeability .

Advanced: How are N-methoxy benzeneacetamides applied in natural product synthesis?

They serve as intermediates in pyrone and isoquinoline alkaloid synthesis. For example, veramycin analogs are synthesized via gold-catalyzed cyclization of ynedione intermediates derived from N-methoxy amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products